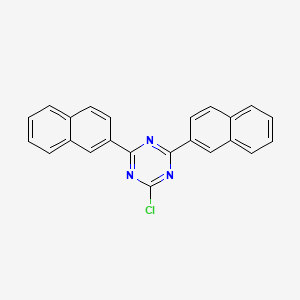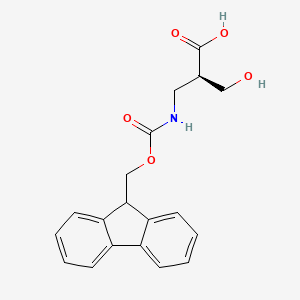
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysics and Bioimaging
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is used in bioimaging due to its photophysical properties. A study explored the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative. The analysis revealed high fluorescence quantum yield and strong aggregation in water. These properties make the derivative suitable for two-photon fluorescence microscopy imaging, particularly for integrin imaging due to its high alpha(v)beta(3) integrin selectivity (Morales et al., 2010).
Synthesis of Nucleoside and Nucleotide Analogues
The compound also plays a role in the synthesis of acyclic nucleoside and nucleotide analogues. Using nonracemic amino alcohols derived from common amino acids, researchers assembled acyclic nucleoside and nucleotide analogues, controlling the absolute stereochemistry. This synthesis pathway was used to prepare nucleoside analogues like (R)- and (S)-9-[1-methyl-2-hydroxyethyl]adenine and their nucleotide counterparts (Jeffery et al., 2000).
Enantioselective Synthesis
The compound is also significant in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The enantiomerically pure glycine derivative was used to synthesize enantiopure (R)- and (S)-ATPA with high enantiomeric excesses, indicating its potential in precise synthetic chemistry (Pajouhesh et al., 2000).
Mecanismo De Acción
Target of Action
Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid or (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of other amino acids or peptides, which it binds to form larger peptide chains .
Mode of Action
The compound acts by protecting the amino groups during peptide synthesis. The Fmoc group serves as a temporary protective group for the amino group, preventing it from reacting prematurely during the synthesis process . The Fmoc group can be removed under basic conditions, allowing the now unprotected amino group to react with other compounds .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds without unwanted side reactions, contributing to the accurate assembly of peptide sequences . The removal of the Fmoc group is a key step in this pathway, triggering the next stage of peptide bond formation .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, such as the conditions of the peptide synthesis process .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with precise sequences . By protecting amino groups and preventing unwanted reactions, it allows for the stepwise assembly of amino acids into peptides .
Action Environment
The action of Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For example, the removal of the Fmoc group requires basic conditions .
Propiedades
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKZVWJLHODIG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)
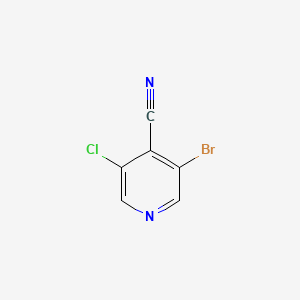

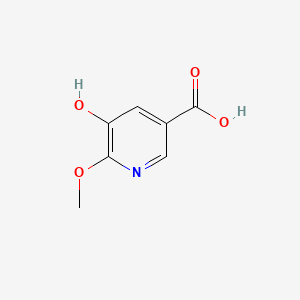

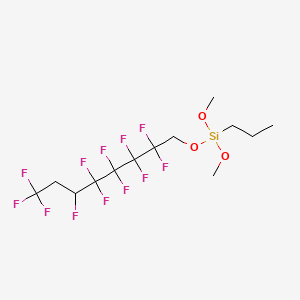

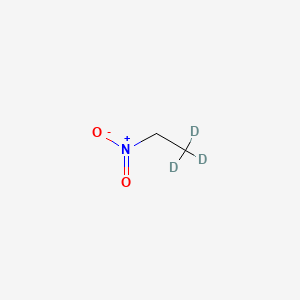
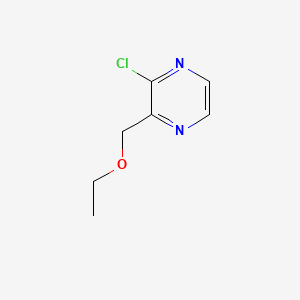

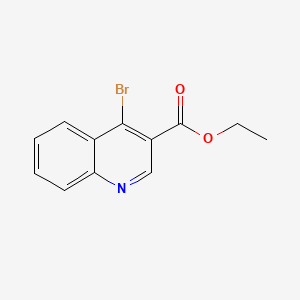

![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)
